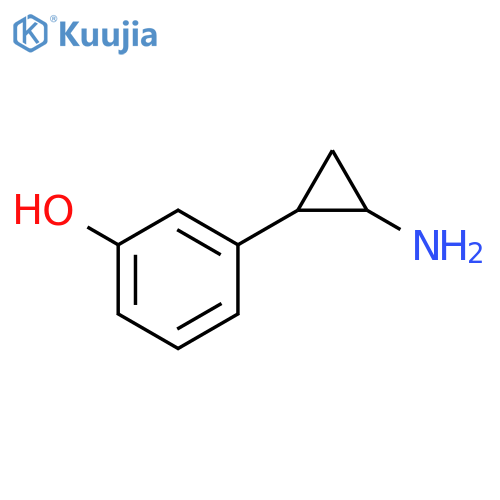

Cas no 1268004-45-0 (3-(2-aminocyclopropyl)phenol)

3-(2-aminocyclopropyl)phenol 化学的及び物理的性質

名前と識別子

-

- 3-(2-aminocyclopropyl)phenol

- Phenol, 3-(2-aminocyclopropyl)-

- EN300-1868069

- SCHEMBL21066331

- 1268004-45-0

-

- インチ: 1S/C9H11NO/c10-9-5-8(9)6-2-1-3-7(11)4-6/h1-4,8-9,11H,5,10H2

- InChIKey: BGHVEGUNJIPBAB-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC=CC(C2CC2N)=C1

計算された属性

- せいみつぶんしりょう: 149.084063974g/mol

- どういたいしつりょう: 149.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 密度みつど: 1.208±0.06 g/cm3(Predicted)

- ふってん: 288.7±40.0 °C(Predicted)

- 酸性度係数(pKa): 10.03±0.10(Predicted)

3-(2-aminocyclopropyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1868069-10.0g |

3-(2-aminocyclopropyl)phenol |

1268004-45-0 | 10g |

$5221.0 | 2023-06-03 | ||

| Enamine | EN300-1868069-0.05g |

3-(2-aminocyclopropyl)phenol |

1268004-45-0 | 0.05g |

$1020.0 | 2023-09-18 | ||

| Enamine | EN300-1868069-0.5g |

3-(2-aminocyclopropyl)phenol |

1268004-45-0 | 0.5g |

$1165.0 | 2023-09-18 | ||

| Enamine | EN300-1868069-0.1g |

3-(2-aminocyclopropyl)phenol |

1268004-45-0 | 0.1g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1868069-0.25g |

3-(2-aminocyclopropyl)phenol |

1268004-45-0 | 0.25g |

$1117.0 | 2023-09-18 | ||

| Enamine | EN300-1868069-2.5g |

3-(2-aminocyclopropyl)phenol |

1268004-45-0 | 2.5g |

$2379.0 | 2023-09-18 | ||

| Enamine | EN300-1868069-1g |

3-(2-aminocyclopropyl)phenol |

1268004-45-0 | 1g |

$1214.0 | 2023-09-18 | ||

| Enamine | EN300-1868069-1.0g |

3-(2-aminocyclopropyl)phenol |

1268004-45-0 | 1g |

$1214.0 | 2023-06-03 | ||

| Enamine | EN300-1868069-5.0g |

3-(2-aminocyclopropyl)phenol |

1268004-45-0 | 5g |

$3520.0 | 2023-06-03 | ||

| Enamine | EN300-1868069-10g |

3-(2-aminocyclopropyl)phenol |

1268004-45-0 | 10g |

$5221.0 | 2023-09-18 |

3-(2-aminocyclopropyl)phenol 関連文献

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

3-(2-aminocyclopropyl)phenolに関する追加情報

3-(2-Aminocyclopropyl)Phenol (CAS No. 1268004-45-0): An Overview of a Novel Compound in Chemical and Pharmaceutical Research

3-(2-Aminocyclopropyl)phenol (CAS No. 1268004-45-0) is a unique and intriguing compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, pharmaceutical research, and materials science. This compound is characterized by its distinctive molecular structure, which features a cyclopropyl ring attached to a phenolic group via an amino linkage. The combination of these functional groups endows the molecule with a range of interesting properties that make it a valuable candidate for further investigation.

The cyclopropyl ring, a three-membered cyclic alkane, is known for its high reactivity and strain energy. This structural feature can influence the compound's chemical behavior, making it an attractive target for synthetic chemists and materials scientists. The phenolic group, on the other hand, is well-known for its ability to form hydrogen bonds and participate in redox reactions, which can be crucial for biological activity. The presence of the amino group further adds to the molecule's versatility, as it can engage in various chemical reactions and interactions.

Recent studies have explored the potential of 3-(2-aminocyclopropyl)phenol in medicinal chemistry. One notable area of research is its use as a building block for the synthesis of more complex molecules with therapeutic potential. For instance, researchers have synthesized derivatives of this compound that exhibit promising anti-inflammatory and analgesic properties. These derivatives have been tested in preclinical models and have shown significant efficacy in reducing inflammation and pain without causing severe side effects.

In the field of pharmaceutical research, 3-(2-aminocyclopropyl)phenol has been investigated for its potential as a lead compound in drug discovery. The compound's unique structure allows it to interact with various biological targets, such as enzymes and receptors, which are often implicated in disease pathways. For example, studies have shown that certain derivatives of this compound can selectively inhibit specific enzymes involved in inflammatory processes, making them potential candidates for the development of new anti-inflammatory drugs.

Beyond its medicinal applications, 3-(2-aminocyclopropyl)phenol has also been studied for its use in materials science. The combination of the cyclopropyl ring and phenolic group can confer unique physical properties to materials derived from this compound. For instance, researchers have synthesized polymers containing this molecule that exhibit enhanced mechanical strength and thermal stability. These properties make such materials suitable for use in various industrial applications, including coatings, adhesives, and composites.

The synthesis of 3-(2-aminocyclopropyl)phenol has been optimized using modern synthetic methods to ensure high yields and purity. Various synthetic routes have been developed, each with its own advantages and limitations. One common approach involves the reaction of a substituted phenol with an appropriate cyclopropylamine derivative under controlled conditions. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product.

In terms of safety and handling, it is important to note that while 3-(2-aminocyclopropyl)phenol is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) should be worn, and the compound should be stored in a well-ventilated area to minimize any potential risks.

The future prospects for 3-(2-aminocyclopropyl)phenol are promising. Ongoing research continues to uncover new applications and properties of this compound, further expanding its potential impact on various scientific fields. As more studies are conducted and new derivatives are synthesized, it is likely that this molecule will play an increasingly important role in advancing our understanding of chemical biology and pharmaceutical science.

1268004-45-0 (3-(2-aminocyclopropyl)phenol) 関連製品

- 2137989-62-7(ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate)

- 2167645-99-8(4-(1-benzothiophen-7-yl)aminobut-2-yn-1-ol)

- 1094671-86-9(6-chloroquinoline-8-sulfonamide)

- 1340171-37-0(2-Pentanone, 5-[[(3-methylphenyl)methyl]thio]-)

- 1482800-82-7(5-Iodo-2-isobutoxyaniline)

- 1021243-96-8(N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide)

- 1804838-88-7(Methyl 4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)

- 2167676-91-5(1-2-(1-hydroxy-3-methoxypropyl)-1,3-thiazol-4-ylethan-1-one)

- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)

- 2751740-20-0(2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride)